molecular formula C11H10O3 B13350223 (E)-Methyl 4-(3-oxoprop-1-enyl)benzoate

(E)-Methyl 4-(3-oxoprop-1-enyl)benzoate

Cat. No.: B13350223
M. Wt: 190.19 g/mol
InChI Key: DGFSQBWTYWEVET-NSCUHMNNSA-N
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Description

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(3-oxoprop-1-en-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets and pathways. The oxopropenyl group can participate in nucleophilic addition reactions, while the ester functionality can undergo hydrolysis under acidic or basic conditions. These reactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: This compound has a methoxy group instead of an oxopropenyl group, which affects its reactivity and applications.

    Methyl 4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate: The presence of a tert-butoxy group introduces steric hindrance, influencing its chemical behavior.

Uniqueness

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-[(E)-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3/b3-2+

InChI Key

DGFSQBWTYWEVET-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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